Amprenavir-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amprenavir-d4 is a deuterium-labeled derivative of Amprenavir, a well-known HIV protease inhibitor. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used to study the pharmacokinetics and metabolic pathways of Amprenavir, providing insights into its behavior in biological systems .
Scientific Research Applications
Amprenavir-d4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in mass spectrometry to study the pharmacokinetics and metabolic pathways of Amprenavir.
Biology: Helps in understanding the interaction of Amprenavir with biological macromolecules.
Medicine: Used in the development of HIV treatments by providing insights into the drug’s behavior in the human body.
Industry: Employed in the quality control of pharmaceutical formulations containing Amprenavir.
Mechanism of Action
Target of Action
Amprenavir-d4, like its parent compound Amprenavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .
Mode of Action
This compound inhibits the HIV-1 protease by binding to its active site . This binding inhibits the activity of the enzyme, thereby preventing the cleavage of the viral polyproteins . As a result, the formation of immature, non-infectious viral particles occurs instead of mature, infectious ones .
Biochemical Pathways
The inhibition of the HIV-1 protease disrupts the normal life cycle of the HIV-1 virus. The viral polyproteins are unable to be cleaved into their functional forms, leading to the production of immature, non-infectious viral particles . This effectively halts the spread of the virus within the host.
Pharmacokinetics
This compound is rapidly absorbed after oral administration in HIV-1-infected patients, with a time to peak concentration (Tmax) typically between 1 and 2 hours after a single oral dose . It has a very high protein binding rate (90%), with the highest affinity for alpha (1)-acid glycoprotein .
Result of Action
The primary result of this compound’s action is the prevention of the maturation of HIV-1 viral particles. By inhibiting the HIV-1 protease, this compound prevents the formation of infectious viral particles, resulting in the production of immature, non-infectious viral particles instead . This leads to a reduction in the spread of the virus within the host.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain liver diseases can affect the metabolism of this compound, potentially leading to increased plasma concentrations of the drug . Additionally, the levels of alpha (1)-acid glycoprotein, the primary plasma binding protein for this compound, can also influence the drug’s action .
Future Directions
The emergence of HIV-1 multidrug-resistant mutants has become a major problem in the therapy of patients with HIV-1 infection . The results of energy analysis reveal that the decrease in van der Waals interactions of inhibitors with the mutated PR relative to the wild-type (WT) PR mostly drives the drug resistance of mutations toward these four inhibitors . This can give significant guidance to design a new generation of anti-AIDS inhibitors targeting PR in the therapy of patients with HIV-1 infection .
Biochemical Analysis
Biochemical Properties
Amprenavir-d4, like its parent compound Amprenavir, is an inhibitor of the HIV-1 protease enzyme . This enzyme is crucial for the maturation of the virus, as it cleaves the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . By binding to the active site of the protease, this compound inhibits the activity of the enzyme, preventing the cleavage of the viral polyproteins and resulting in the formation of immature, non-infectious viral particles .
Cellular Effects
The primary cellular effect of this compound is the inhibition of the HIV-1 protease, which leads to the production of non-infectious HIV-1 particles This significantly reduces the ability of the virus to infect new cells
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the HIV-1 protease . This binding inhibits the protease’s ability to cleave the viral polyprotein precursors into individual functional proteins. As a result, the virus forms immature, non-infectious particles .
Temporal Effects in Laboratory Settings
It is known that this compound is intended for use as an internal standard for the quantification of Amprenavir by GC- or LC-MS .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. One study has shown that Amprenavir, the parent compound of this compound, has protective effects against esophageal epithelial barrier disruption at serum concentrations achievable using the manufacturer-recommended dose of fosamprenavir .
Metabolic Pathways
This compound is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system . The major metabolites result from oxidation of the tetrahydrofuran and aniline moieties .
Transport and Distribution
It is known that Amprenavir, the parent compound of this compound, is rapidly absorbed after oral administration in HIV-1-infected patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amprenavir-d4 involves multiple steps, starting with the preparation of deuterated intermediates. The key steps include:
Deuteration of Precursors: The initial step involves the deuteration of specific precursors using deuterium gas or deuterated reagents.
Coupling Reactions: These deuterated intermediates are then subjected to coupling reactions, typically involving amide bond formation.
Purification: The final product is purified using chromatographic techniques to ensure high purity and deuterium incorporation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterated precursors are prepared.
Automated Synthesis: Automated systems are used for coupling reactions to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Amprenavir-d4 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which are used to study its metabolic pathways and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ritonavir: Another HIV protease inhibitor with a similar mechanism of action.
Indinavir: Also inhibits HIV protease but has different pharmacokinetic properties.
Saquinavir: Another protease inhibitor used in combination with other antiretroviral drugs.
Uniqueness of Amprenavir-d4
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic stability and reduce the rate of oxidative metabolism, leading to potentially improved pharmacokinetic profiles .
Properties
IUPAC Name |
[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i13D2,17D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMARZQAQMVYCKC-OZXFPYGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.